3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJULLVGCXTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 4-sulfamoylphenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 4-sulfamoylphenylethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Industrial Production Methods
In industrial settings, the production of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix the starting materials and reagents.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Purification: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC) or large-scale recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzamide core.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Products with oxidized functional groups, such as carboxylic acids.
Reduction: Products with reduced functional groups, such as amines.
Scientific Research Applications
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in the synthesis of pharmaceuticals like glyburide.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in the synthesis of glyburide, the compound acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Substitution Patterns and Pharmacological Activity
Key Observations :
- Substitution Position : The position of chlorine (3- vs. 5-) and additional groups (e.g., methoxy, methyl) significantly influence biological targets. For example, 16673-34-0 (5-Cl, 2-OCH₃) is a potent NLRP3 inhibitor, while JNJ-63533054 (3-Cl) targets GPR139 .
- Linkage Flexibility : Ethyl chains (e.g., in 16673-34-0) enhance solubility and binding affinity compared to rigid aromatic linkages (e.g., phenethyl in N-(3-chlorophenethyl)-4-nitrobenzamide) .
- Terminal Functional Groups : Sulfamoylphenyl groups (as in the target compound) are associated with anti-inflammatory activity, while nitro or benzyl groups (e.g., in 5e) modulate β-cell function or sigma receptor binding .
Physicochemical Properties
Notes:
Anti-Inflammatory Activity
- 16673-34-0: Demonstrated efficacy in reducing myocardial ischemia-reperfusion injury in mice by inhibiting NLRP3 inflammasome activation. Its 2-methoxy group enhances metabolic stability compared to non-substituted analogs .
- The absence of methoxy may alter pharmacokinetics but retain anti-inflammatory properties .
Receptor Targeting
- JNJ-63533054: A selective GPR139 agonist with nanomolar potency. The oxo-ethyl-phenylethylamino group is critical for receptor binding, unlike sulfamoylphenyl derivatives .
- Sigma Receptor Ligands : N-(3-chlorophenethyl)-4-nitrobenzamide binds sigma receptors in prostate cancer cells, highlighting the role of nitro and chlorophenethyl groups in tumor imaging .
Biological Activity
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis and Characterization
The synthesis of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 3-chloro-benzoyl chloride with 4-sulfamoylphenethylamine. Characterization methods may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the structure and purity of the compound.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that certain derivatives induced apoptosis, as evidenced by a substantial increase in annexin V-FITC positive cells. The apoptosis rate increased from 0.18% to 22.04%, indicating a 22-fold enhancement compared to control groups .
- Mechanistic Insights : The compound's ability to inhibit carbonic anhydrase IX (CA IX) was highlighted, with IC50 values ranging from 10.93 to 25.06 nM, showcasing its selectivity over CA II (IC50 values between 1.55 and 3.92 μM) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inflammasome Inhibition : In models of acute myocardial infarction, it was shown to inhibit the NLRP3 inflammasome significantly, reducing caspase-1 activity by over 90% and infarct size by more than 40% . This suggests a protective role against ischemia-reperfusion injury.
- Cytokine Production : Studies demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β in response to LPS stimulation .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated:
- Inhibition Studies : Certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition percentages reaching up to 80.69% at a concentration of 50 μg/mL . These findings suggest potential applications in treating bacterial infections.
Case Studies
Several case studies have explored the biological effects of related compounds:
- A study on a similar derivative (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide) reported its ability to prevent cell death in HL-1 cardiomyocytes subjected to inflammatory stimuli. This derivative significantly inhibited inflammasome activation and showed cardioprotective properties in vivo .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
